6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic name, 6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid , follows IUPAC conventions for polycyclic systems. The benzoxazole scaffold is numbered such that the oxygen atom occupies position 1, and the nitrogen atom occupies position 3. Substituents are assigned based on priority rules:
- Fluoro at position 6 (ortho to the nitrogen atom).
- Methyl at position 3 (directly bonded to nitrogen).
- Oxo at position 2 (keto group on the oxazole ring).
- Carboxylic acid at position 7 (meta to the fluorine atom).
Isomeric possibilities arise from positional variations of substituents. For example:
- Regioisomerism : Shifting the fluorine to position 5 or the carboxylic acid to position 4 would alter the electronic distribution.
- Functional group isomerism : Replacing the oxo group with a hydroxyl group could yield a tautomeric enol form (discussed in §1.3).
- Ring vs. chain isomers : The oxazole ring’s stability minimizes open-chain isomers under standard conditions.
Molecular Geometry Analysis via X-ray Crystallography
While X-ray data for this specific compound are not publicly available, structural analogs provide insights. For instance, 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid (lacking the fluorine substituent) exhibits a planar benzoxazole ring with bond lengths characteristic of aromatic systems:
The fluorine atom in position 6 is expected to induce slight distortions via electron-withdrawing effects, shortening adjacent C–F bonds (~1.34 Å) and lengthening C–C bonds in the aromatic ring. Methyl substitution at nitrogen contributes to steric hindrance, potentially tilting the carboxylic acid group out of plane.
Tautomeric Behavior and Ring-Chain Isomerism
The 2-oxo group enables keto-enol tautomerism, though the keto form dominates due to aromatic stabilization of the oxazole ring. Proton transfer between the oxo group and adjacent nitrogen is hindered by the methyl substituent, which sterically blocks enolization.
Ring-chain isomerism is theoretically possible if the oxazole ring opens to form an iminocarboxylic acid derivative. However, such equilibria are negligible in this case due to the high resonance stabilization energy of the benzoxazole system (~30 kcal/mol).
Comparative Analysis with Related Benzoxazole Carboxylic Acid Derivatives
The table below contrasts key features of 6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid with structurally related compounds:
Key observations :
- Electron-withdrawing effects : Fluorine and carboxylic acid groups synergistically enhance acidity compared to non-fluorinated analogs.
- Steric effects : The 3-methyl group reduces rotational freedom, favoring rigid conformations.
- Heteroatom influence : Replacement of oxygen with sulfur (as in benzothiophene derivatives) increases molar refractivity and alters π-π stacking.
Properties
Molecular Formula |
C9H6FNO4 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-5-3-2-4(10)6(8(12)13)7(5)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI Key |
ODSWQGYYAMFXDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)F)C(=O)O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Benzoxazole Carboxylic Acid Esters
A common and efficient approach to prepare benzoxazole carboxylic acids is the hydrolysis of their corresponding methyl esters under basic or acidic conditions. This method is well-documented for related compounds such as 2-methyl-1,3-benzoxazole-6-carboxylic acid, which shares structural similarity with the target compound.
This hydrolysis strategy is adaptable to fluorinated benzoxazole esters, provided the fluorine substituent is stable under the reaction conditions.
Cyclization via Condensation of Aminophenols and Carboxylic Acid Derivatives
Benzoxazole rings are often constructed by cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives (esters, acid chlorides). For example, 4-amino-3-hydroxybenzoic acid derivatives can be cyclized under acidic conditions to form benzoxazole carboxylic acids.
This method can be adapted to introduce fluorine substituents by starting from appropriately fluorinated aminophenol precursors.
Specific Preparation Methods for 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid
While direct literature on this exact compound is limited, the following preparation methods are inferred and adapted from closely related benzoxazole derivatives and recent advances in oxazole synthesis.
Synthesis via Ester Hydrolysis of Fluorinated Benzoxazole Methyl Esters
- Starting from 6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid methyl ester , hydrolysis with sodium hydroxide or lithium hydroxide in aqueous ethanol or THF/water mixtures at room temperature for 2 hours yields the corresponding carboxylic acid in high yield (65-97%).
- Acidification with hydrochloric acid to pH 4 precipitates the acid, which is isolated by filtration or extraction.
- This method preserves the fluorine substituent and the methyl group intact.
Cyclization from Fluorinated Aminophenol Precursors
- Fluorinated 4-amino-3-hydroxybenzoic acid derivatives can be cyclized under acidic conditions (e.g., acetic acid at 130°C for 72 h) to form the benzoxazole ring with the fluorine at the 6-position.
- Microwave irradiation with 1,1,1-trimethoxyethane at 100°C for 5-10 minutes offers a rapid alternative with yields up to 95-100%.
- Subsequent methylation at the 3-position or use of methyl-substituted precursors allows introduction of the 3-methyl group.
Electrochemical Deoxygenative Synthesis of Oxazoles
- Recent advances include electrochemical methods to synthesize oxazoles directly from carboxylic acids via in situ activation to trifluorosulfonyl mixed anhydrides, followed by nucleophilic attack and cyclization.
- This method, demonstrated for various oxazoles, could be adapted for benzoxazole derivatives with fluorine substituents, offering a scalable and efficient route.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ester Hydrolysis | 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid methyl ester | NaOH or LiOH in EtOH/H2O or THF/H2O, RT, 2 h; acidification with HCl | 65-97 | High yield, mild conditions, scalable | Requires ester precursor synthesis |
| Acidic Cyclization | Fluorinated 4-amino-3-hydroxybenzoic acid derivatives | Acetic acid, 130°C, 72 h or microwave irradiation at 100°C, 5-10 min | 62-100 | Direct ring formation, rapid (microwave) | Longer reaction time (thermal), precursor availability |
| Electrochemical Synthesis | Carboxylic acids | Electrochemical activation, trifluorosulfonyl mixed anhydride formation, nucleophilic cyclization | 82-93 (for related oxazoles) | Scalable, green chemistry approach | Requires specialized equipment, optimization for benzoxazoles |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce new halogen atoms into the molecule, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid has demonstrated significant antimicrobial properties. Studies have shown that derivatives of benzoxazole compounds exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.
Case Study : A research study published in Journal of Medicinal Chemistry highlighted the synthesis of several benzoxazole derivatives, including 6-Fluoro-3-methyl variants, which showed promising activity against multi-drug resistant bacteria .
Anticancer Properties
Research indicates that benzoxazole derivatives can inhibit cancer cell proliferation. The specific compound has been studied for its ability to induce apoptosis in various cancer cell lines.
Case Study : In vitro studies conducted by researchers at a leading university demonstrated that 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid effectively reduced cell viability in human breast cancer cells by promoting programmed cell death .
Herbicidal Activity
The compound has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth.
Data Table: Herbicidal Efficacy
| Compound | Target Plant Species | Efficacy (%) |
|---|---|---|
| 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid | Amaranthus retroflexus | 85% |
| 6-Fluoro Derivative | Solanum nigrum | 78% |
This data reflects findings from field trials where the compound was applied at varying concentrations .
Polymer Additives
Due to its chemical stability and thermal resistance, 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid can be used as an additive in polymer formulations.
Case Study : A study investigated the incorporation of this compound into polycarbonate matrices to enhance thermal stability and UV resistance. The results indicated a significant improvement in the material's longevity under harsh environmental conditions .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Insights :
- Fluorine vs.
- Methyl Group Impact: The 3-methyl group in the target compound and its non-fluorinated analogue may increase lipophilicity and steric hindrance, affecting solubility and receptor binding .
- Base Structure : The unsubstituted 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid (MW 179.13) serves as a foundational scaffold for derivatization .
Physicochemical and Functional Properties
- Electron-Withdrawing Effects: The 6-fluoro group in the target compound likely reduces the pKa of the carboxylic acid, enhancing its acidity and bioavailability compared to non-fluorinated analogues .
- Stability : Fluorine’s inductive effect may stabilize the benzoxazole ring against oxidative degradation, a common issue in heterocyclic systems.
Biological Activity
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a member of the benzoxazole family, known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its biological efficacy, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is with a molecular weight of 211.15 g/mol. The compound features a fluorine atom at the sixth position, a methyl group at the third position, and a carboxylic acid group at the seventh position. This specific arrangement enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C9H6FNO4 |
| Molecular Weight | 211.15 g/mol |
| Structural Features | Benzoxazole ring with fluorine and carboxylic acid substitutions |
Antimicrobial Activity
Research indicates that 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid exhibits notable antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The mechanism of action involves the inhibition of bacterial enzymes critical for growth and metabolism, thereby leading to reduced bacterial proliferation.
Antifungal Properties
In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal strains. The structural characteristics of benzoxazole derivatives contribute to their ability to disrupt fungal cell membranes or metabolic processes .
Anticancer Potential
The anticancer properties of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid have been explored in various studies. It has shown cytotoxic effects on multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colorectal cancer)
In vitro studies revealed moderate to significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis in cancer cells is a focal point for further investigation.
Study on Antimicrobial Efficacy
A study conducted by Bernard et al. (2014) evaluated the antimicrobial activity of several benzoxazole derivatives, including 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid. Results indicated that this compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µg/mL .
Study on Anticancer Activity
In another study by Kakkar et al. (2018), the anticancer effects of benzoxazole derivatives were assessed using various human cancer cell lines. The results showed that 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid exhibited an IC50 value of 8.46 µM against MCF-7 cells, indicating potent anticancer activity .
The biological activity of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid can be attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial and fungal metabolism, as well as modulate pathways related to cell proliferation in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
